molecular formula C20H23N3O2 B6798581 N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide

N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide

Cat. No.: B6798581
M. Wt: 337.4 g/mol
InChI Key: ZDNUDCGIPGVEDM-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of cyclopentapyridine and benzazepine, making it an interesting subject for chemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Cyclopentapyridine Formation: This step involves the cyclization of a suitable precursor to form the cyclopentapyridine ring.

    Benzazepine Synthesis: The benzazepine ring is synthesized through a series of reactions, including amination and cyclization.

    Coupling Reaction: The final step involves coupling the cyclopentapyridine and benzazepine moieties under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules and as a subject of study for reaction mechanisms.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Potential therapeutic applications, particularly in targeting specific receptors or pathways.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide: Lacks the methoxy group, potentially altering its properties.

    7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide: Lacks the cyclopentapyridine moiety, affecting its overall structure and function.

Uniqueness

The unique combination of cyclopentapyridine and benzazepine moieties, along with the methoxy group, gives N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide distinct properties that could be advantageous in specific applications, such as increased binding affinity or selectivity for certain targets.

Properties

IUPAC Name

N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-25-17-7-5-14-9-11-23(12-10-16(14)13-17)20(24)22-19-8-6-15-3-2-4-18(15)21-19/h5-8,13H,2-4,9-12H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNUDCGIPGVEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCN(CC2)C(=O)NC3=NC4=C(CCC4)C=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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